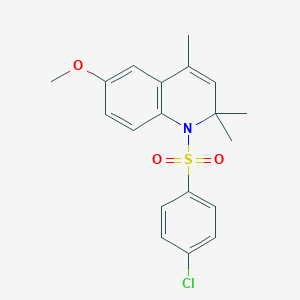
2-(Ethylsulfanyl)-6-iodo-3-phenyl-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Ethylsulfanyl)-6-iodo-3-phenyl-4(3H)-quinazolinone is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a unique combination of ethylsulfanyl and iodo substituents, which may contribute to its distinct chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethylsulfanyl-6-iodo-3-phenyl-3H-quinazolin-4-one typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting 2-aminobenzoic acid with phenyl isothiocyanate, followed by cyclization.
Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced via nucleophilic substitution, where an appropriate ethylsulfanyl reagent reacts with the quinazolinone core.
Iodination: The final step involves the iodination of the quinazolinone derivative, typically using iodine or an iodine-containing reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(Ethylsulfanyl)-6-iodo-3-phenyl-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The iodo group can be reduced to a hydrogen atom, potentially altering the compound’s reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can react with the iodo group under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Deiodinated quinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Potential use in the development of new materials or as a precursor in chemical manufacturing.
作用機序
The mechanism of action of 2-ethylsulfanyl-6-iodo-3-phenyl-3H-quinazolin-4-one is not fully understood but may involve:
Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.
Pathways: It could modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation.
類似化合物との比較
Similar Compounds
2-Ethylsulfanyl-3-phenyl-3H-quinazolin-4-one: Lacks the iodo substituent, potentially altering its reactivity and biological activity.
6-Iodo-3-phenyl-3H-quinazolin-4-one: Lacks the ethylsulfanyl group, which may affect its solubility and interaction with biological targets.
2-Methylsulfanyl-6-iodo-3-phenyl-3H-quinazolin-4-one: Similar structure but with a methylsulfanyl group instead of ethylsulfanyl, which could influence its chemical properties.
Uniqueness
The combination of ethylsulfanyl and iodo substituents in 2-ethylsulfanyl-6-iodo-3-phenyl-3H-quinazolin-4-one makes it unique, potentially offering distinct chemical reactivity and biological activity compared to its analogs.
特性
CAS番号 |
223704-94-7 |
|---|---|
分子式 |
C16H13IN2OS |
分子量 |
408.3g/mol |
IUPAC名 |
2-ethylsulfanyl-6-iodo-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C16H13IN2OS/c1-2-21-16-18-14-9-8-11(17)10-13(14)15(20)19(16)12-6-4-3-5-7-12/h3-10H,2H2,1H3 |
InChIキー |
DDIANGUFTFYYAL-UHFFFAOYSA-N |
SMILES |
CCSC1=NC2=C(C=C(C=C2)I)C(=O)N1C3=CC=CC=C3 |
正規SMILES |
CCSC1=NC2=C(C=C(C=C2)I)C(=O)N1C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 7-methyl-3-oxo-5-phenyl-2-(3-phenyl-2-propenylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B415825.png)
![1-[(4-Bromophenyl)sulfonyl]-2,2,4,6-tetramethyl-1,2-dihydroquinoline](/img/structure/B415826.png)

![1-[(4-Bromophenyl)sulfonyl]-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline](/img/structure/B415828.png)

![3-(3-bromophenyl)-5-(4-methoxyphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B415830.png)
![10-(4-chlorophenyl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B415837.png)
![2-[(4-Methyl-1-piperidinyl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B415838.png)
![N-[4-(1-azepanyl)-6-(2-methyl-1H-benzimidazol-1-yl)-1,3,5-triazin-2-yl]-N,N-diphenylamine](/img/structure/B415839.png)

![Tetramethyl 6'-[(2-chlorophenyl)carbonyl]-5',5',9'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B415844.png)
![1-[(4-Fluorophenyl)sulfonyl]-2,2,4,6-tetramethyl-1,2-dihydroquinoline](/img/structure/B415845.png)
![1-[(4-Chlorophenyl)sulfonyl]-2,2,4-trimethyl-1,2-dihydroquinoline](/img/structure/B415846.png)
